(1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol
Description
(1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol is a chiral cyclopentenol derivative characterized by a five-membered cyclopentene ring with hydroxyl and diphenyl substituents. The compound’s phenyl groups contribute to lipophilicity, while the hydroxyl group enhances polarity, creating a balance that may impact solubility, reactivity, and binding affinity in catalytic or pharmacological contexts.
Properties
CAS No. |
27995-73-9 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(1S,4S)-3,4-diphenylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C17H16O/c18-15-11-16(13-7-3-1-4-8-13)17(12-15)14-9-5-2-6-10-14/h1-11,15,17-18H,12H2/t15-,17+/m1/s1 |
InChI Key |
PPTPDVUKNXBQME-WBVHZDCISA-N |
Isomeric SMILES |
C1[C@@H](C=C([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3)O |
Canonical SMILES |
C1C(C=C(C1C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylacetylene with cyclopentadiene in the presence of a catalyst, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or platinum compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding cyclopentanol using hydrogenation techniques.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid for nitration reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound can be used as a model system to study the interactions of cyclopentene derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive compounds .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of (1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl groups can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Cyclopentenol Derivatives
Structural and Stereochemical Differences
Compound 1 : (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol ()
- Key Features: Substituents: Hydroxypropylamino and tetrazole-thio groups at positions 4 and 3. Stereochemistry: (1R,4S,5S) configuration.
- The additional amino group increases basicity and water solubility compared to the purely aromatic diphenyl system in (1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol .
Compound 2 : (1R,4R)-3-(3-Hydroxypropyl)-2-phenyl-4-propylcyclopent-2-enol ()
- Key Features :
- Substituents: Hydroxypropyl and propyl groups at positions 3 and 3.
- Stereochemistry: Racemic (R,R) configuration.
- The racemic synthesis method (Ni/Et3B catalysis) contrasts with enantioselective routes likely required for the target compound’s (1s,4s) configuration .
Compound 3 : (1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-ol ()
- Key Features :
- Substituents: 4-Chlorophenyl group at position 2.
- Stereochemistry: (1R,2S) configuration.
- Comparison :
Compound 4 : (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol ()
- Key Features :
- Substituents: Acetoxy group at position 4.
- Stereochemistry: cis-(1S,4R) configuration.
- Comparison :
- The ester group (acetoxy) increases hydrophobicity and susceptibility to hydrolysis compared to the hydroxyl group in the target compound.
- The cis configuration introduces distinct ring strain and conformational preferences relative to the trans (1s,4s) arrangement .
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